1-Hepten-3-one
Overview
Description
1-Hepten-3-one is an organic compound with the molecular formula C₇H₁₂O. It is a colorless to yellow liquid with a pungent odor. This compound is classified as an enone, which is a type of α,β-unsaturated ketone. The structure of this compound consists of a seven-carbon chain with a double bond between the first and second carbon atoms and a carbonyl group (C=O) at the third carbon atom .
Preparation Methods
1-Hepten-3-one can be synthesized through various methods. One common method involves the oxidation of heptene in the presence of oxygen and a catalyst. Another method includes the dehydration of an alcohol or the reduction of a ketone . Industrial production methods often utilize catalytic processes to ensure high yield and purity. For example, the oxidation of heptene can be carried out using a palladium catalyst under controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Hepten-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound into carboxylic acids or other oxidized products using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions where the carbonyl group is attacked by nucleophiles, leading to the formation of various substituted products.
Addition: The double bond in this compound can participate in addition reactions with halogens, hydrogen, or other reagents to form saturated or unsaturated products
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include alcohols, carboxylic acids, and substituted ketones .
Scientific Research Applications
1-Hepten-3-one has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound has been studied for its role in the biosynthesis of natural products in certain arthropods.
Medicine: Research has explored its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Industry: this compound is used in the fragrance and flavor industry due to its distinctive odor. .
Mechanism of Action
The mechanism of action of 1-Hepten-3-one involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the carbonyl group or the double bond. In biological systems, it may interact with enzymes or other proteins, leading to various biochemical effects. The molecular targets and pathways involved depend on the specific context of its use, such as its role in natural product biosynthesis or its potential bioactivity in medicinal applications .
Comparison with Similar Compounds
1-Hepten-3-one can be compared with other similar compounds, such as:
1-Hexen-3-one: This compound has a similar structure but with a six-carbon chain. It shares similar reactivity and applications but differs in its physical properties and specific uses.
1-Octen-3-one: With an eight-carbon chain, this compound also exhibits similar chemical behavior but has distinct properties and applications.
2-Hepten-4-one: This isomer has the double bond and carbonyl group in different positions, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and applications. Its position of the double bond and carbonyl group allows for unique reaction pathways and products .
Properties
IUPAC Name |
hept-1-en-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-3-5-6-7(8)4-2/h4H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLCUJRJCUXQBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50183438 | |
Record name | 1-Hepten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2918-13-0 | |
Record name | 1-Hepten-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2918-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Hepten-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002918130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hepten-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50183438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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